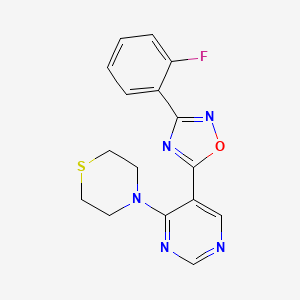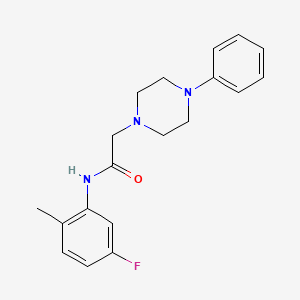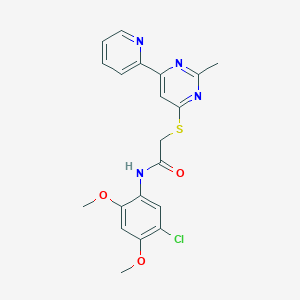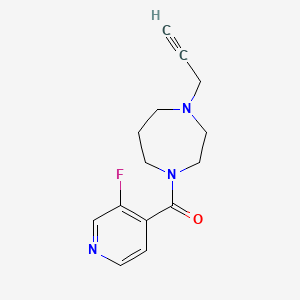![molecular formula C22H29N3O2 B2552835 4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine CAS No. 1705690-29-4](/img/structure/B2552835.png)
4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks like p-anisaldehyde, which is used in a Mannich reaction to form a piperidin-4-one core . Methylation and oximation steps are then employed to create a key scaffold, which is further modified by conjugation with various benzoyl chlorides to yield a series of oxime esters with enhanced biological properties . This approach to synthesis is indicative of the methods that might be used to synthesize the compound , involving the formation of a core structure followed by stepwise functionalization.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as X-ray diffraction and supported by computational methods like density functional theory (DFT) . These studies reveal details about the crystal packing, hydrogen bonding, and the spatial arrangement of different substituents around the core structure. For instance, the pyrrolic ring in one of the studied compounds is slightly distorted and forms specific angles with other substituents, which could influence the compound's reactivity and interactions .
Chemical Reactions Analysis
While the specific chemical reactions of "4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine" are not detailed, the papers provide insights into the reactivity of similar compounds. For example, the formation of dimers through hydrogen bonds and the presence of C–H…π interactions contribute to the stability and reactivity of these molecules . The reactivity can also be inferred from the functional groups present, such as the oxime ester, which could undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical properties, such as the liquid crystalline behavior of related compounds, are influenced by the length of alkoxy chains and the molecular structure . Compounds with shorter chains tend to exhibit nematic phases, while those with longer chains show columnar phases . The chemical properties, including antioxidant and antimicrobial activities, are evaluated through in vitro assays, with some compounds showing promising results . The photophysical properties are also of interest, with some compounds being good blue emitters, which is relevant for optoelectronic applications .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on compounds structurally related to 4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine focuses on novel synthetic methods and the exploration of their chemical properties. For example, studies on the synthesis of novel oxime esters and their biological potential highlight efficient protocols for creating compounds with enhanced antimicrobial and antioxidant activities (S. T. Harini et al., 2014). These methodologies could be applicable to the synthesis and functionalization of this compound, potentially uncovering new biological activities.
Biological Activities
Compounds with structures similar to this compound have been evaluated for a range of biological activities. The synthesis and evaluation of diphenylmethoxypiperidines for their dopamine transporter inhibiting activity offer insights into the neuropharmacological potential of piperidine derivatives (G. Lapa et al., 2005). This suggests that modifications to the piperidine core, as seen in this compound, could lead to novel inhibitors with therapeutic applications in neurological disorders.
Propiedades
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-27-21-10-16-24(17-11-21)20-8-14-25(15-9-20)22(26)18-4-6-19(7-5-18)23-12-2-3-13-23/h2-7,12-13,20-21H,8-11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZIKAPUHDWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)



![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552765.png)


![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)
![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)

